Cas no 1095038-48-4 ((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid)

(3S)-3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key advantages include the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The chiral centers at the (3S) and (2S) positions provide stereochemical control, making it valuable for constructing complex peptides with high enantiopurity. The phenylacetamide moiety enhances solubility in organic solvents, facilitating handling during coupling reactions. This compound is particularly useful in medicinal chemistry and bioconjugation, where precise amino acid incorporation is critical. Its stability under standard SPPS conditions ensures reliable performance in automated synthesis workflows.
(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid structure
1095038-48-4 structure
Product Name:(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid
CAS No:1095038-48-4
MF:C27H26N2O5
MW:458.505747318268
CID:5878591
PubChem ID:165580803
Update Time:2025-05-19

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid
    • (3S)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid
    • 1095038-48-4
    • EN300-1575526
    • Inchi: 1S/C27H26N2O5/c1-17(15-24(30)31)28-26(32)25(18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25H,15-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-,25-/m0/s1
    • InChI Key: KVMUBWGGSMJCLG-GKVSMKOHSA-N
    • SMILES: O(C(N[C@@H](C1C=CC=CC=1)C(N[C@@H](C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

(3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid Pricemore >>

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Additional information on (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid

Comprehensive Overview of (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid (CAS No. 1095038-48-4)

The compound (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid (CAS No. 1095038-48-4) is a sophisticated peptide derivative widely utilized in pharmaceutical research and organic synthesis. Its intricate structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a critical component in solid-phase peptide synthesis (SPPS). This compound is particularly valuable for researchers focusing on drug discovery, bioconjugation, and proteomics, aligning with the growing demand for precision medicine and targeted therapies.

In recent years, the scientific community has shown heightened interest in Fmoc-protected amino acids due to their role in peptide-based therapeutics. The (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid exemplifies this trend, as its structural complexity enables the development of highly specific bioactive molecules. Researchers frequently search for "Fmoc peptide synthesis applications" or "CAS 1095038-48-4 uses", reflecting its relevance in biotechnology and medicinal chemistry.

The compound’s chiral centers and phenylacetamide moiety contribute to its versatility in asymmetric synthesis. This aligns with the increasing focus on enantioselective catalysis and green chemistry, topics frequently queried in AI-driven literature searches. Moreover, its carboxylic acid functional group allows for further derivatization, making it a cornerstone in designing peptide mimetics and small-molecule inhibitors.

From a technical perspective, the Fmoc group in (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid ensures selective deprotection under mild conditions, a feature highly sought after in automated peptide synthesizers. This addresses common user queries like "how to optimize Fmoc deprotection" or "best practices for SPPS". The compound’s stability and solubility in organic solvents further enhance its practicality in high-throughput screening workflows.

In the context of emerging trends, this compound intersects with AI-assisted drug design and computational chemistry. Searches for "machine learning in peptide optimization" or "CAS 1095038-48-4 computational studies" highlight its potential in rational drug design. Additionally, its application in antibody-drug conjugates (ADCs) resonates with the booming interest in targeted cancer therapies.

To summarize, (3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid (CAS No. 1095038-48-4) represents a cutting-edge tool for modern chemical biology. Its multifaceted applications—from peptide engineering to therapeutic development—make it indispensable for laboratories aiming to advance personalized medicine and innovative biomaterials.

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